4-(3,4-Dimethylphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione
Description
4-(3,4-Dimethylphenyl)-2-phenyl-1λ⁴,4-thiazinane-1,3,5-trione is a thiazinane-based heterocyclic compound featuring a 1,3,5-trione core substituted with a 3,4-dimethylphenyl group at position 4 and a phenyl group at position 2.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1-oxo-2-phenyl-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-8-9-15(10-13(12)2)19-16(20)11-23(22)17(18(19)21)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDOTFPNJNEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CS(=O)C(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenol with appropriate reagents to introduce the thiazinane ring and subsequent functionalization to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-(3,4-Dimethylphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione showed efficacy against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anti-inflammatory Properties
Thiazine derivatives have been explored for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as arthritis and asthma.
Anticancer Research
Recent investigations have highlighted the anticancer potential of thiazine compounds. The specific compound under discussion has been tested for its ability to induce apoptosis in cancer cells. Preliminary results indicate that it may inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death.
Polymer Chemistry
The unique structural features of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness as a crosslinking agent in various polymer systems.
Photovoltaic Materials
There is emerging interest in utilizing thiazine derivatives in organic photovoltaic devices. Their ability to facilitate charge transport and improve light absorption makes them suitable candidates for enhancing the efficiency of solar cells.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of several thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of thiazine derivatives on human macrophages. The study found that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a viable pathway for developing anti-inflammatory drugs based on this compound.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., bromo in compounds 35 and 36) often reduce reaction yields due to steric hindrance or electronic deactivation. For example, methylation of 35 to form 36 resulted in a significant yield drop (66% → 32%) .
- Steric effects : Bulky substituents like 3,4-dimethylphenyl in the target compound could further impede reaction efficiency compared to smaller groups like methoxy or bromo.
Structural and Physicochemical Comparisons
Crystallographic and computational studies of related triazinane and thiazinane derivatives highlight substituent-dependent molecular packing and stability:
Key Observations :
- Halogenated derivatives (e.g., bromo, chloro, CF₃) exhibit higher molecular weights and improved thermal stability due to stronger intermolecular interactions (e.g., halogen bonding) .
- Crystal packing : Methoxy and methyl groups (as in –8) facilitate π-π stacking and hydrogen bonding, which may correlate with the target compound’s solid-state behavior .
Biological Activity
The compound 4-(3,4-Dimethylphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione is a member of the thiazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of thiazine derivatives typically involves multi-step organic reactions. For instance, the synthesis of various thiazine compounds has been reported using starting materials like 4-dimethylamino benzaldehyde and thiourea in the presence of solvents such as pyridine . The general reaction scheme involves refluxing these reactants to produce the desired thiazine derivatives.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study on a series of thiazines showed that they possess varying degrees of activity against different microbial strains. For example, certain derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Acetylcholinesterase Inhibition
One notable area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Compounds similar to our target molecule have demonstrated promising AChE inhibitory activity. For instance, a related study found that certain thiazole-coupled compounds exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for cognitive enhancement therapies .
Anti-apoptotic Activity
Another significant biological activity attributed to thiazine derivatives is their anti-apoptotic effect. In vivo studies have shown that specific thiazine compounds can reduce tissue damage in renal models by inhibiting apoptosis pathways. For example, some derivatives were noted to decrease levels of cytochrome C and inhibit caspase-3 activity, which are critical markers in apoptosis .
Case Study 1: Antimicrobial Screening
In a systematic study involving various thiazine derivatives, researchers evaluated their antimicrobial efficacy against a panel of pathogens. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential for development into new antimicrobial therapies .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective capabilities of thiazine derivatives found that certain compounds not only inhibited AChE but also showed protective effects in neuronal cell cultures exposed to oxidative stress. This suggests that these compounds could be beneficial in treating neurodegenerative conditions .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,4-Dimethylphenyl)-2-phenyl-1λ⁴,4-thiazinane-1,3,5-trione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize nucleophilic addition-cyclization strategies involving substituted phenyl isothiocyanates and lithium amide bases, as demonstrated in analogous triazinane-trione syntheses . Optimize stoichiometry, solvent polarity (e.g., diethyl ether or acetone), and temperature (e.g., 200–530 K) to enhance yield and selectivity. Monitor intermediates via TLC or HPLC and characterize products using melting point analysis and spectroscopic methods (e.g., H/C NMR) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation, referencing R-factor thresholds (<0.05) and mean bond-length deviations (e.g., C–C bonds within 0.005 Å) . Complement with FT-IR (to confirm trione carbonyl stretches) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Conduct accelerated stability studies under varied conditions (humidity, temperature, light). Use HPLC to track degradation products, focusing on hydrolytic susceptibility of the thiazinane ring and oxidation of dimethylphenyl groups. Store under inert atmosphere at 253–277 K .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and partial charges. Use software like Gaussian or ORCA to simulate reaction pathways (e.g., ring-opening via nucleophilic attack on the thiazinane sulfur). Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. What experimental strategies resolve contradictions in solubility data across studies?
- Methodological Answer : Implement a factorial design to isolate variables (e.g., solvent polarity, pH, temperature). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Cross-reference with Hansen solubility parameters and molecular dynamics simulations to explain anomalies .
Q. How can researchers elucidate the compound’s potential biological activity using in silico and in vitro approaches?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 or kinase enzymes) to predict binding affinity. Validate with enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric methods) and cytotoxicity screening (e.g., MTT assay on human cell lines) .
Q. What advanced spectroscopic techniques are suitable for studying its solid-state interactions?
- Methodological Answer : Use solid-state NMR (C CP/MAS) to probe crystallinity and hydrogen-bonding networks. Pair with powder XRD to assess polymorphism and differential scanning calorimetry (DSC) to map phase transitions .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer : Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Compare DSC thermograms (melting onset vs. peak) and ensure NMR spectra are acquired at identical field strengths (e.g., 400 MHz) and solvent systems .
Q. What statistical frameworks are recommended for analyzing heterogeneous biological or physicochemical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
